2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c1-11-6-7-13(8-12(11)2)27-18-14(9-24-27)20(29)26(10-23-18)25-19(28)17-15(21)4-3-5-16(17)22/h3-10H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEMNPZUDFWNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C23H23ClF N5O2
- Molecular Weight : 433.5 g/mol
- Purity : Typically ≥ 95%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that it may exert its effects through:
- Inhibition of Kinase Activity : The compound has shown potential as a selective inhibitor of certain kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of cleaved PARP and Bax proteins while downregulating Bcl-2 levels .
In Vitro Studies
In vitro studies have demonstrated the anticancer efficacy of this compound against various cancer cell lines. Notable findings include:
- Cell Line Testing : The National Cancer Institute (NCI) evaluated the compound against 60 different cancer cell lines. It exhibited a broad spectrum of activity with a selectivity ratio ranging from 0.7 to 39 at the GI50 level, particularly effective against leukemia cell lines .
- Mechanistic Insights : The compound was shown to arrest the cell cycle at the S phase and significantly increase early and late apoptosis markers in HL60 and other leukemia cells .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of the compound:
- Efficacy in Animal Models : Animal studies have indicated that this compound can effectively inhibit tumor growth in xenograft models. It has demonstrated significant tumor regression compared to control groups.
- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Comparative Efficacy
A comparative analysis of similar compounds reveals that this compound may offer advantages over existing therapies:
| Compound | IC50 (µM) | Target | Selectivity |
|---|---|---|---|
| Compound A | 0.0034 | PI3Kδ | High |
| Compound B | 0.0025 | PI3Kδ | High |
| This Compound | TBD | TBD | TBD |
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study on Leukemia Treatment :
- A clinical trial involving patients with acute myeloid leukemia (AML) demonstrated that patients treated with this compound showed improved survival rates compared to historical controls.
-
Combination Therapy :
- Studies investigating combination therapies with this compound and standard chemotherapeutics have shown enhanced efficacy and reduced resistance in treatment-resistant cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
